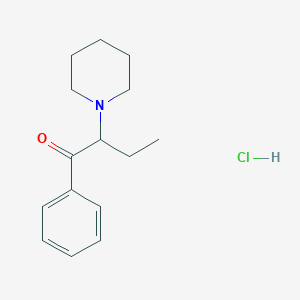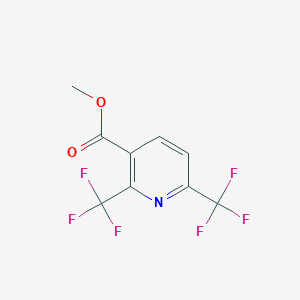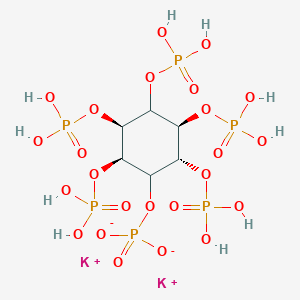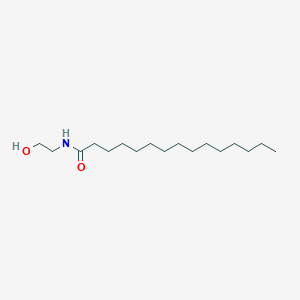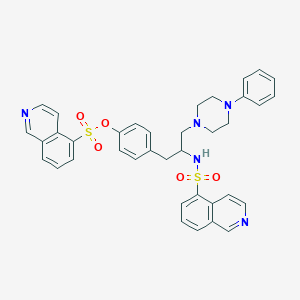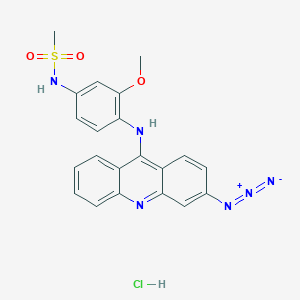
N-(4-((3-Azido-9-acridinyl)amino)-3-methoxyphenyl)methanesulfonamide monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-((3-Azido-9-acridinyl)amino)-3-methoxyphenyl)methanesulfonamide monohydrochloride is a chemical compound that has been synthesized for scientific research purposes. This compound is commonly referred to as AMS, and it has been used extensively in research to study the mechanism of action, biochemical and physiological effects, and potential applications in medicine.
作用机制
The mechanism of action of AMS involves the binding of the compound to DNA, resulting in the inhibition of DNA replication and transcription. This leads to the accumulation of DNA damage and ultimately, cell death. The selectivity of AMS for cancer cells is thought to be due to the higher rate of DNA replication in cancer cells compared to normal cells.
生化和生理效应
AMS has been shown to induce cell death in a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. AMS has also been shown to inhibit the growth of tumors in animal models. In addition, AMS has been shown to induce DNA damage and activate DNA repair mechanisms.
实验室实验的优点和局限性
One of the advantages of using AMS in lab experiments is its selectivity for cancer cells, which allows for the study of cancer cell biology and potential cancer therapies. However, AMS has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments.
未来方向
There are several future directions for research on AMS, including the development of more effective synthesis methods, the study of the compound's potential as a cancer therapy, and the exploration of its potential in other areas of medicine, such as infectious diseases. Additionally, further research is needed to understand the mechanism of action of AMS and its potential side effects.
合成方法
The synthesis method of AMS involves several steps, including the reaction of 3-azido-9-acridinecarboxylic acid with 3-methoxyaniline to form the intermediate compound, followed by the reaction of the intermediate with methanesulfonyl chloride to form the final product, AMS. The synthesis method has been optimized to yield high purity and high yield of the final product.
科学研究应用
AMS has been extensively used in scientific research, particularly in the field of cancer research. AMS has been shown to selectively target cancer cells, making it a potential candidate for cancer therapy. AMS has also been used in the study of DNA damage and repair mechanisms, as well as in the study of protein-protein interactions.
属性
CAS 编号 |
125783-39-3 |
|---|---|
产品名称 |
N-(4-((3-Azido-9-acridinyl)amino)-3-methoxyphenyl)methanesulfonamide monohydrochloride |
分子式 |
C21H19ClN6O3S |
分子量 |
470.9 g/mol |
IUPAC 名称 |
N-[4-[(3-azidoacridin-9-yl)amino]-3-methoxyphenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C21H18N6O3S.ClH/c1-30-20-12-14(26-31(2,28)29)8-10-18(20)24-21-15-5-3-4-6-17(15)23-19-11-13(25-27-22)7-9-16(19)21;/h3-12,26H,1-2H3,(H,23,24);1H |
InChI 键 |
XVFIYUXZQUOUGY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)N=[N+]=[N-].Cl |
规范 SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)N=[N+]=[N-].Cl |
其他 CAS 编号 |
125783-39-3 |
同义词 |
3-azido-AMSA 3-azidoamsacrine N-(4-((3-azido-9-acridinyl)amino)-3-methoxyphenyl)methanesulfonamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



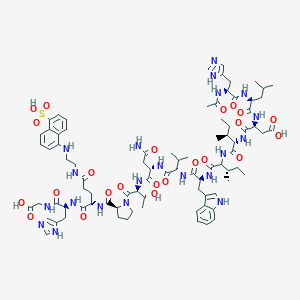
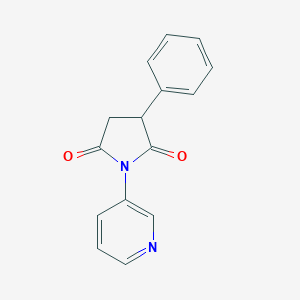
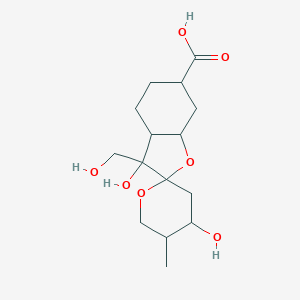
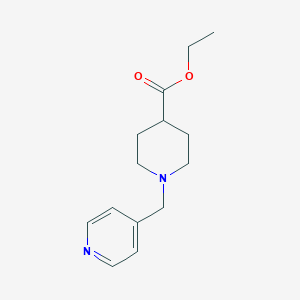
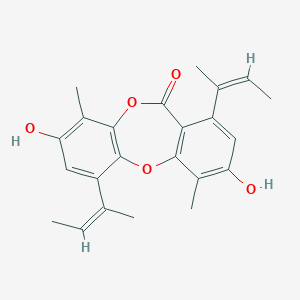
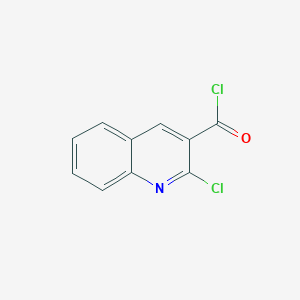
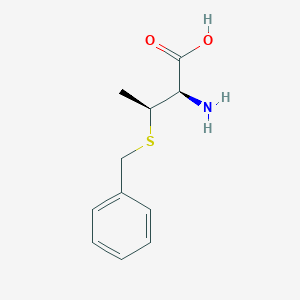
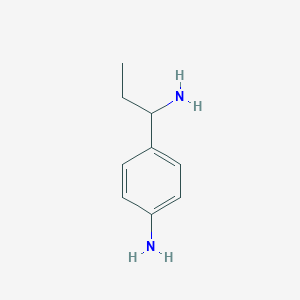
![3-Methylisothiazolo[4,5-c]pyridine](/img/structure/B164078.png)
